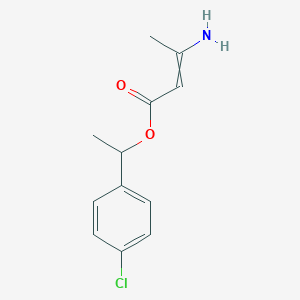
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a chlorophenyl group attached to an ethyl chain, which is further connected to an aminobutenoate moiety. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate typically involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base to form the corresponding 4-chlorophenyl ethyl acetoacetate. This intermediate is then subjected to aminolysis with ammonia or an amine to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethyl 3-aminobut-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-aminobut-2-enoate: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
4-Chlorophenyl ethyl acetate: Similar structure but lacks the amino group, affecting its biological activity and applications.
1-(4-Chlorophenyl)ethyl 2-aminobut-2-enoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.
Properties
CAS No. |
61312-51-4 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)ethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C12H14ClNO2/c1-8(14)7-12(15)16-9(2)10-3-5-11(13)6-4-10/h3-7,9H,14H2,1-2H3 |
InChI Key |
OFFNDUHJQOMNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)OC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
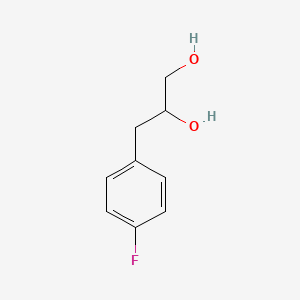
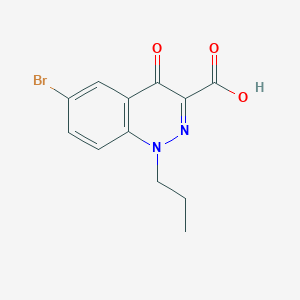
![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)
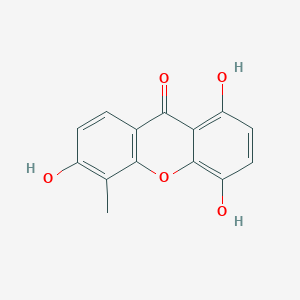
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
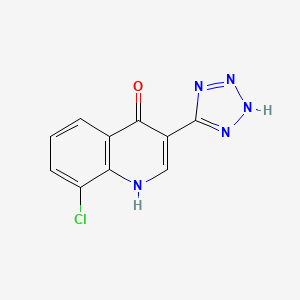
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
